Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride
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Overview
Description
Tricyclo[2210,2,6]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H11N·HCl It is a tricyclic amine, characterized by its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone or aldehyde in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified using crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclic ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.0,2,6]heptan-3-ol: A similar compound with a hydroxyl group instead of an amine.
Tricyclo[2.2.1.0,2,6]heptan-3-one: A ketone derivative of the tricyclic structure.
Tricyclo[2.2.1.0,2,6]heptan-3-carboxylic acid: A carboxylic acid derivative.
Uniqueness
Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-7-3-1-4-5(2-3)6(4)7;/h3-7H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDUDMGIJMKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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